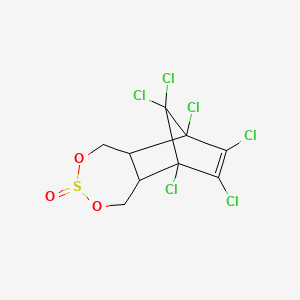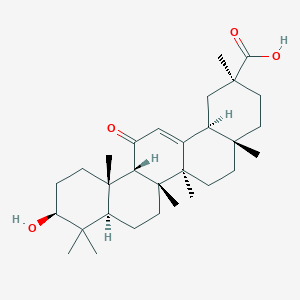
依诺沙星
描述
18α-甘草次酸是从甘草根中提取的一种生物活性三萜类化合物。 它以其多种药理特性而闻名,包括抗炎、抗病毒和抗肿瘤活性 . 该化合物是甘草酸的代谢产物,甘草酸是甘草中主要的生物活性成分 .
科学研究应用
18α-甘草次酸在科学研究中具有广泛的应用范围:
化学: 它被用作合成各种生物活性化合物的先驱。
生物学: 研究该化合物对细胞过程的影响,包括凋亡和细胞增殖。
作用机制
18α-甘草次酸通过多个分子靶点和途径发挥其作用。 它抑制核因子κB (NF-kB) 的活性并激活蛋白酶体,从而抑制炎症反应并促进凋亡 . 该化合物还调节参与炎症和细胞存活的各种酶和蛋白质的表达 .
类似化合物:
18β-甘草次酸: 甘草酸的另一种代谢产物,具有类似的药理特性,但立体化学不同。
甘草酸: 18α-和18β-甘草次酸衍生出的母体化合物。
独特性: 18α-甘草次酸由于其特定的立体化学而具有独特性,这影响了它的生物活性及其药代动力学。 与18β-甘草次酸相比,18α-甘草次酸对细胞过程和分子靶点表现出不同的影响 .
生化分析
Biochemical Properties
Enoxolone interacts with various biomolecules, contributing to its diverse biochemical roles. It inhibits enzymes such as 15-hydroxyprostaglandin dehydrogenase and delta-13-prostaglandin, which metabolize prostaglandins PGE-2 and PGF-2α to their respective inactive metabolites . This inhibition increases prostaglandins in the digestive system .
Cellular Effects
Enoxolone has significant effects on various types of cells and cellular processes. It influences cell function by modulating the production of prostaglandins, which inhibit gastric secretion, stimulate pancreatic secretion and mucous secretion in the intestines, and markedly increase intestinal motility . They also cause cell proliferation in the stomach .
Molecular Mechanism
Enoxolone exerts its effects at the molecular level through several mechanisms. It binds to adenine deaminase, an enzyme involved in the purine salvage pathway . This binding disrupts the conversion of adenine to hypoxanthine, leading to the accumulation of adenosine and depletion of hypoxanthine and ATP .
Temporal Effects in Laboratory Settings
The effects of Enoxolone over time in laboratory settings have been observed. There are no reported toxic effects or intolerance phenomena to normal use doses . On prolonged use and higher doses, sodium and water retention and potassium loss may occur, accompanied by hypertension, edema, and hypokalemia .
Metabolic Pathways
Enoxolone is involved in the purine salvage pathway . It inhibits the activity of adenine deaminase, disrupting the conversion of adenine to hypoxanthine . This leads to an accumulation of adenosine and a depletion of hypoxanthine and ATP .
准备方法
合成路线和反应条件: 18α-甘草次酸可以通过一系列化学反应从18β-甘草次酸合成。 该过程包括用甲醇盐酸溶液处理18β-甘草次酸,得到18α-和18β-甘草次酸甲酯的混合物。 然后将混合物进行苯甲酰化,然后用硅胶柱色谱分离。 最后一步是碱性水解3-苯甲酰-18α-甘草次酸甲酯,得到18α-甘草次酸 .
工业生产方法: 18α-甘草次酸的工业生产通常包括从甘草根中进行大规模提取,然后进行纯化过程以分离该化合物。 提取过程通常包括使用溶剂和色谱技术以确保高纯度和高产率 .
化学反应分析
反应类型: 18α-甘草次酸会发生各种化学反应,包括氧化、还原和取代。 这些反应对于修饰该化合物以增强其药理特性至关重要。
常见试剂和条件:
氧化: 在受控条件下使用高锰酸钾和三氧化铬等常见氧化剂来氧化18α-甘草次酸。
还原: 使用硼氢化钠和氢化铝锂等还原剂来还原该化合物。
取代: 取代反应通常在碱性或酸性条件下使用烷基卤化物和酰氯等试剂。
形成的主要产物: 从这些反应中形成的主要产物包括18α-甘草次酸的各种衍生物,例如3-酮-18α-甘草次酸和18α-甘草次酸甲酯 .
相似化合物的比较
18beta-Glycyrrhetinic acid: Another metabolite of glycyrrhizin with similar pharmacological properties but different stereochemistry.
Glycyrrhizin: The parent compound from which 18alpha- and 18beta-glycyrrhetinic acids are derived.
Uniqueness: 18alpha-Glycyrrhetic acid is unique due to its specific stereochemistry, which influences its biological activity and pharmacokinetics. Compared to 18beta-Glycyrrhetinic acid, 18alpha-Glycyrrhetic acid has shown distinct effects on cellular processes and molecular targets .
属性
CAS 编号 |
471-53-4 |
|---|---|
分子式 |
C30H46O4 |
分子量 |
470.7 g/mol |
IUPAC 名称 |
(2S,4aS,6aS,6bR,12aS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19?,21?,22?,23?,26-,27+,28+,29-,30-/m1/s1 |
InChI 键 |
MPDGHEJMBKOTSU-FNCONFKVSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
手性 SMILES |
C[C@]12CC[C@](CC1C3=CC(=O)C4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O |
规范 SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
外观 |
Solid powder |
熔点 |
296 °C |
Key on ui other cas no. |
471-53-4 1449-05-4 |
物理描述 |
Solid |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
12, Po Acid, Glycyrrhetic Acid, Glycyrrhetinic Acid, Rhetinic Acid, Uralenic Arthrodont Enoxolone Glyciram Glycyram Glycyrrhetic Acid Glycyrrhetinic Acid Jintan Po 12 Rhetinic Acid Uralenic Acid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of enoxolone?
A1: Research suggests enoxolone interacts with multiple cellular targets, including:
- Adenine deaminase (Ade): Enoxolone directly binds to Ade, disrupting the purine salvage pathway, leading to the accumulation of adenosine and depletion of hypoxanthine and ATP. []
- ATP synthase subunit alpha (AtpA): Enoxolone impacts phosphate metabolism by reducing cellular phosphate levels, potentially by interacting with AtpA. []
- 11β-hydroxysteroid dehydrogenase (11β-HSD): Enoxolone inhibits 11β-HSD, an enzyme responsible for converting cortisol to its inactive form, cortisone. This inhibition increases the local concentration of cortisol, leading to anti-inflammatory effects. []
- Gap junction channels and hemichannels formed by Connexins (Cx): Enoxolone blocks connexin hemichannels, impacting the release of signaling molecules like ATP, which is crucial for processes like neurulation. []
Q2: How does enoxolone impact Clostridioides difficile pathophysiology?
A2: Enoxolone exhibits potent anti-virulence activity against Clostridioides difficile by inhibiting the biosynthesis of its primary virulence factors, toxins TcdA and TcdB. This inhibitory effect is attributed to enoxolone's disruption of purine biosynthesis and phosphate metabolism, essential for toxin production. []
Q3: Can enoxolone influence cell signaling pathways?
A3: Yes, enoxolone has been shown to modulate the ERK1/2 signaling pathway, contributing to its chondroprotective effects by suppressing apoptosis and inflammatory signaling in chondrocytes. []
Q4: What is the molecular formula and weight of enoxolone?
A4: Enoxolone (Glycyrrhetinic acid) has the molecular formula C30H46O4 and a molecular weight of 470.67 g/mol. []
Q5: Does enoxolone possess any known catalytic properties?
A5: While enoxolone's direct catalytic activity remains unexplored, its influence on enzyme activity, specifically its inhibitory effect on adenine deaminase and potential interaction with ATP synthase, highlights its indirect impact on cellular catalytic processes. []
Q6: Have computational methods been employed to study enoxolone?
A6: Yes, molecular docking simulations have been used to investigate the binding affinity and interaction modes of enoxolone with potential protein targets, such as those involved in the SARS-CoV-2 lifecycle (3CL-Pro, PL-Pro, Helicase, N, E, and M proteins), suggesting its potential as an antiviral agent. [, ]
Q7: What formulation strategies have been explored to improve enoxolone's delivery and bioavailability?
A7: Various formulation strategies have been investigated, including:
- Incorporation into orodispersible films: This approach aims to enhance oral bioavailability by bypassing first-pass metabolism. []
- Nanofiber formulations: Electrospinning techniques have been explored to create nanofiber formulations, potentially improving dissolution rate and bioavailability. []
- Topical formulations: Enoxolone is commonly incorporated into creams, ointments, and gels for topical application, targeting localized inflammation and skin conditions. [, , ]
Q8: What in vitro and in vivo models have been used to investigate enoxolone's efficacy?
A8: Enoxolone's efficacy has been assessed in various models, including:
- Cell-based assays: Studies have explored its effects on cell viability, proliferation, apoptosis, and signaling pathways in various cell lines, including chondrocytes and cancer cells. [, ]
- Animal models: Enoxolone has shown efficacy in rodent models of colitis, gastric ulcer, and periodontal disease, demonstrating its anti-inflammatory, anti-ulcerative, and potential anti-cancer properties. [, , ]
- Clinical trials: Limited clinical trials suggest potential benefits of enoxolone-containing formulations in managing periodontal disease and reducing post-laser treatment erythema. [, ]
Q9: What is known about the safety profile of enoxolone?
A9: While generally considered safe for topical use and in limited oral doses, prolonged or excessive enoxolone consumption can lead to adverse effects, including:
- Hypokalemia: Enoxolone's inhibition of 11β-HSD can lead to mineralocorticoid excess, potentially causing potassium loss. []
- Hypertension: Sodium and water retention due to mineralocorticoid excess can contribute to increased blood pressure. []
Q10: What analytical techniques are employed for enoxolone quantification?
A10: Several analytical methods have been employed to quantify enoxolone in various matrices, including:
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, is widely used to determine enoxolone content in plant extracts, pharmaceutical formulations, and biological samples. [, , , ]
- Gas Chromatography (GC): GC methods have been developed for enoxolone analysis, particularly in biological matrices, often coupled with mass spectrometry for enhanced sensitivity and selectivity. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


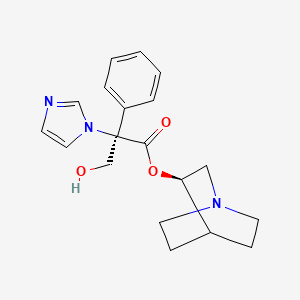
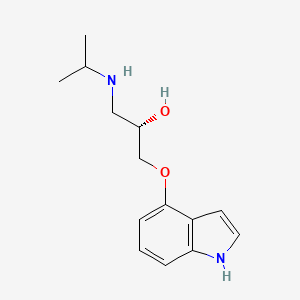
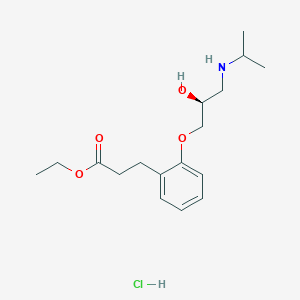
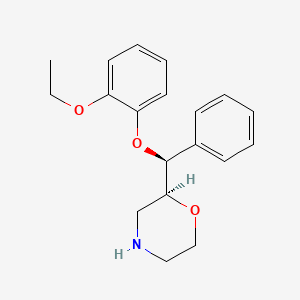
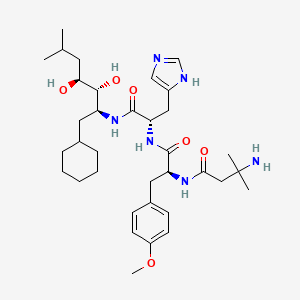
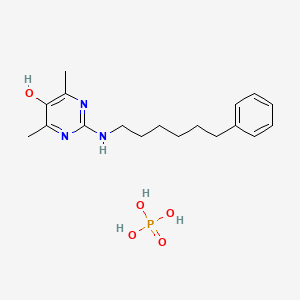
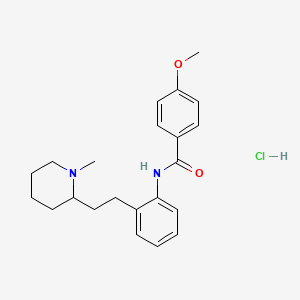

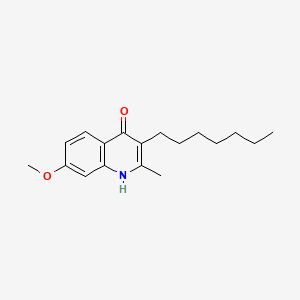
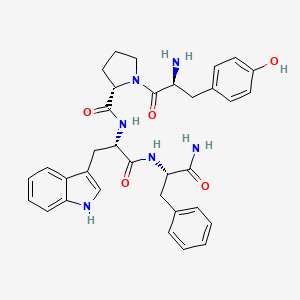
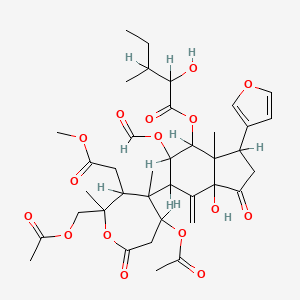
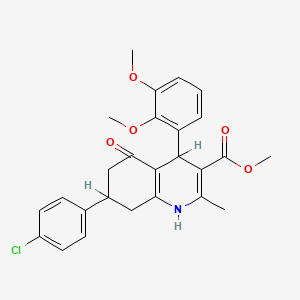
![2-[(3-chlorobenzoyl)amino]benzoic Acid](/img/structure/B1671281.png)
